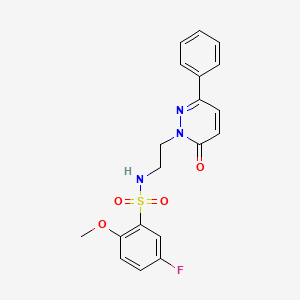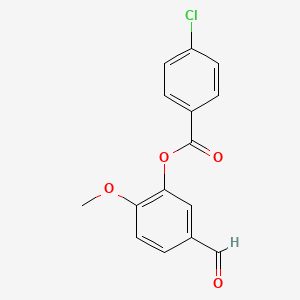
4,4-Difluorocycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The research on polyfluorinated heterocyclic compounds has led to the synthesis of various fluorinated organic structures with potential applications in materials science and pharmaceuticals. One such compound is 4,4-Difluorocycloheptan-1-ol, which is structurally related to the compounds studied in the provided papers. These studies explore the synthesis and molecular structure of fluorinated cycloheptane derivatives, which are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of fluorinated heterocyclic compounds is a complex process that often involves multiple steps and the use of specialized reagents. For instance, the synthesis of pentafluorophenyl propynoate and its subsequent transformation into various methoxy-tetrafluoro-2H-cyclohepta[b]furan-2-one compounds demonstrates the intricacies involved in the synthesis of fluorinated compounds . Similarly, the preparation of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected diols through a double cross-metathesis reaction followed by electrophilic fluorination shows the multi-step nature of synthesizing difluorinated structures . These studies provide insights into the methodologies that could be applied to the synthesis of 4,4-Difluorocycloheptan-1-ol.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for understanding their reactivity and potential applications. The gas-phase electron diffraction study of a perfluoro-diazacyclohepta-diene derivative reveals detailed structural parameters such as bond lengths and angles, which are essential for predicting the behavior of similar fluorinated cycloheptane derivatives . These structural analyses are vital for the design and synthesis of new compounds like 4,4-Difluorocycloheptan-1-ol.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. The reaction of pentafluoro-2H-cyclohepta[b]furan-2-one with sodium methoxide resulting in a mixture of methoxy-tetrafluoro derivatives highlights the influence of fluorine on chemical reactivity . Understanding these reaction mechanisms is important for the development of synthetic routes for compounds such as 4,4-Difluorocycloheptan-1-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly affected by the presence of fluorine atoms. These properties include solubility, boiling and melting points, and chemical stability. The studies referenced do not directly provide data on the physical and chemical properties of 4,4-Difluorocycloheptan-1-ol, but they do offer a foundation for predicting such properties based on the behavior of structurally related fluorinated compounds . Understanding these properties is essential for the practical application of these materials in various industries.
Scientific Research Applications
Conformational Studies
4,4-Difluorocycloheptan-1-ol has been a subject of interest in conformational studies. For instance, the temperature dependence of its nuclear magnetic resonance (NMR) spectra was explored to understand its predominant conformations at low temperatures, such as the twist-chair conformation. This research contributes to a deeper understanding of the molecular behavior of fluoroorganic compounds (Glazer, Knorr, Ganter, & Roberts, 1972).
Synthesis of Carbocyclic Rings
In synthetic chemistry, 4,4-Difluorocycloheptan-1-ol derivatives have been utilized in the synthesis of seven-membered carbocyclic rings. Microwave-assisted tandem oxyanionic cyclization and Claisen rearrangement processes have been employed to convert certain 1-alkenyl-4-pentyn-1-ol systems into cyclohept-4-enone derivatives, showcasing the compound's utility in complex organic synthesis (Li, Kyne, & Ovaska, 2007).
Molecular Structure Analysis
Studies on the molecular structure of related fluoroorganic compounds, such as perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene), have been conducted using gas-phase electron diffraction. This research offers insights into the structural properties of fluoroorganic molecules, which can be vital for understanding their reactivity and interaction in various chemical contexts (Beagley & Pritchard, 1985).
properties
IUPAC Name |
4,4-difluorocycloheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZNSHVQJGVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocycloheptan-1-ol | |
CAS RN |
2445794-60-3 |
Source


|
| Record name | 4,4-difluorocycloheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2499056.png)



![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)


![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)